Product packaging for C6-Nbd-PI(Cat. No.:CAS No. 110121-15-8)

C6-Nbd-PI

Cat. No.: B033565
CAS No.: 110121-15-8
M. Wt: 876.9 g/mol
InChI Key: VYZAUTQLNRWWCV-MVLHOLQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C6-Nbd-PI, a nitrobenzoxadiazole (NBD)-labeled derivative of phosphatidylinositol (PI), is a critical tool for visualizing and investigating the dynamics of phosphoinositides in cellular membranes. This fluorescent analog features a short-chain C6 acyl substitution on the sn-2 position, which enhances its water solubility and facilitates its incorporation into living cells and model membranes without the need for complex delivery systems. Its primary research value lies in real-time, live-cell imaging of intracellular lipid trafficking, membrane dynamics, and organelle identity. Researchers utilize this compound to track the internalization, metabolism, and subcellular distribution of PI, providing insights into fundamental processes such as endocytosis, signal transduction at the plasma membrane, and lipid exchange between organelles like the Golgi apparatus and endoplasmic reticulum.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H65N4O16P B033565 C6-Nbd-PI CAS No. 110121-15-8

Properties

IUPAC Name

[3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[6-[(4-nitro-1,3-dihydro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65N4O16P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-30(44)55-25-27(26-56-60(53,54)58-39-37(49)35(47)34(46)36(48)38(39)50)57-31(45)21-18-16-19-24-40-28-22-23-29(43(51)52)33-32(28)41-59-42-33/h9-10,22-23,27,34-42,46-50H,2-8,11-21,24-26H2,1H3,(H,53,54)/b10-9-/t27?,34?,35-,36+,37-,38-,39?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZAUTQLNRWWCV-MVLHOLQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCNC2=C3C(=C(C=C2)[N+](=O)[O-])NON3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCCNC2=C3C(=C(C=C2)[N+](=O)[O-])NON3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H65N4O16P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

876.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110121-15-8
Record name 1,2-(Oleoyl)-N-(6-((7-nitrobenz-2-oxa-1,3-diazo-4-yl)aminocaproyl))phosphatidylinositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110121158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Chemical Characterization of C6 Nbd Pi

Established Synthetic Pathways for C6-Nbd-PI Derivatization

The synthesis of NBD-tagged phosphatidylinositols, including this compound, can be achieved through enzymatic or chemical routes, allowing for precise incorporation of the fluorescent label.

Enzymatic Synthesis from CDP-NBD-DAG Precursors

Enzymatic synthesis of NBD-PI primarily utilizes phospholipase D (PLD)-catalyzed transphosphatidylation. This method involves the conversion of NBD-labeled phosphatidylcholine (NBD-PtdCho), specifically C18:1/NBD-C6-PtdCho, in the presence of myo-inositol biorxiv.orgnih.gov. Engineered variants of microbial PLD can be employed, which exhibit positional selectivity towards the 1-OH group of myo-inositol, leading to the synthesis of the naturally occurring 1-PI isomer nih.gov.

A key precursor in this enzymatic pathway is CDP-(1-2-acyl, C6-NBD)-DAG (cytidinediphosphate-NBD-diacylglycerol) unl.pt. While mycobacterial phosphatidylinositol synthase can utilize CDP-NBD-DAG, its activity often shows strict substrate specificity towards endogenous substrates. However, the addition of detergents like CHAPS can stimulate the utilization of exogenous CDP-NBD-DAG, leading to increased NBD-PI yield in a concentration-dependent manner unl.pt. Rat liver homogenate has also been used as a source of PI synthase for the mass production of NBD-PI from CDP-NBD-DAG unl.pt.

Chemical Synthesis Routes for NBD-Tagged Phosphatidylinositols

Chemical synthesis routes for NBD-tagged phosphatidylinositols generally involve the derivatization of lipid precursors with the NBD fluorophore. The NBD moiety, typically derived from 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), is highly reactive towards amines and biothiols, facilitating its conjugation to various molecules nih.gov. For instance, alkynyl-NBD can be prepared in one step from NBD chloride and propargylamine, which can then be coupled to saccharides using click chemistry (CuSO4, sodium ascorbate, and a Cu(I)-stabilizing ligand) beilstein-journals.org. While specific detailed chemical synthesis protocols for this compound were not extensively detailed in the provided search results, general methods for phosphatidylinositol synthesis involve approaches like phosphoramidite (B1245037) coupling and phosphorus (III) chemistry, often starting from optically active myo-inositol derivatives ias.ac.in. These chemical strategies allow for precise control over the attachment point and the lipid acyl chain composition.

Spectroscopic Properties and Photophysical Behavior of this compound

The NBD fluorophore integrated into this compound bestows distinct spectroscopic and photophysical characteristics that are highly responsive to its immediate chemical environment.

Excitation and Emission Spectra within Biological Milieus

NBD-labeled lipids, including those with a C6 chain, typically exhibit excitation and emission spectra in the visible range. For instance, C6-NBD-ceramide and C6-NBD-sphingomyelin show excitation maxima (λEx) around 466 nm and emission maxima (λEm) around 536 nm in methanol (B129727) medchemexpress.combiotium.com. Similarly, NBD-Tris(PMB7) has an intense absorption band at 464 nm and broad green emission at 545 nm in DMSO rsc.org. For NBD-PC (phosphatidylcholine) analogues, fluorescence measurements are commonly conducted with excitation at 460 nm and emission at 540 nm au.dkmdpi.com. These spectral properties allow for detection and imaging in biological systems, often yielding green fluorescence.

Table 1: Representative Excitation and Emission Maxima of NBD-Labeled Lipids

Compound (Solvent/Environment)Excitation Max (nm)Emission Max (nm)Source
C6-NBD-ceramide (Methanol)466536 medchemexpress.com
C6-NBD-sphingomyelin (Methanol)466536 biotium.com
NBD-Tris(PMB7) (DMSO)464545 rsc.org
C6-NBD-PC (General)460-470540 au.dkmdpi.com

Quantum Yield Characteristics in Diverse Environments

The quantum yield (Φ) of the NBD fluorophore is significantly influenced by its surrounding environment. NBD exhibits weak fluorescence in aqueous solutions, a phenomenon often attributed to hydrogen bonding interactions between the 2-oxa-1,3-diazole of NBD and water molecules, which can lead to non-radiative deactivation pathways nih.gov. For example, the quantum yield of NBD-NMe₂ in water is reported as 0.008, considerably lower than that of NBD-NHMe (0.04) nih.gov.

Conversely, when transferred to a hydrophobic or apolar medium, the NBD fluorophore fluoresces brightly, and its quantum yield increases au.dkmdpi.comccmb.res.in. This characteristic makes NBD-labeled lipids like this compound useful probes for sensing changes in membrane polarity or when binding to hydrophobic protein pockets au.dk. The increase in fluorescence upon binding to an apolar environment, such as a protein binding site, is indicative of an increased quantum yield au.dk.

Table 2: Illustrative Quantum Yields of NBD Derivatives in Different Solvents

NBD DerivativeEnvironmentQuantum Yield (Φ)Source
NBD-NMe₂Water0.008 nih.gov
NBD-NHMeWater0.04 nih.gov
NBD-fluorophoreHydrophobicIncreased au.dkmdpi.com

Environmental Sensitivity of the NBD Fluorophore

The NBD fluorophore is renowned for its high sensitivity to the polarity, viscosity, and hydrogen bonding capacity of its microenvironment nih.govrsc.orgmdpi.comccmb.res.inacs.orgresearchgate.net. This solvatochromic behavior is a cornerstone of its utility as a fluorescent probe.

In aqueous solutions, NBD exhibits extremely weak fluorescence, but its fluorescence intensity significantly increases when transferred to a hydrophobic medium nih.govmdpi.comccmb.res.in. This enhancement in fluorescence intensity is often accompanied by a blue shift of the emission maximum in solvents of lower polarity mdpi.com. The strong environmental sensitivity of NBD is primarily attributed to a substantial change in its dipole moment upon excitation, approximately 3.9 D mdpi.com.

Beyond intensity and spectral shifts, the fluorescence lifetime of the NBD group is also highly sensitive to the polarity of the surrounding environment mdpi.comresearchgate.net. In motionally constrained or viscous media, such as proteins or membranes, polar fluorophores like NBD can exhibit a phenomenon known as Red Edge Excitation Shift (REES) mdpi.comccmb.res.in. REES occurs when the solvent dipolar relaxation time around the fluorophore in its excited state is comparable to or longer than its fluorescence lifetime, leading to a shift in the emission maximum towards higher wavelengths as the excitation wavelength is shifted to the red edge of the absorption band mdpi.comccmb.res.in. This property allows this compound to report on the mobility and polarity of its immediate surroundings within complex biological structures.

Investigation of Membrane Dynamics and Transbilayer Lipid Movement Using C6 Nbd Pi

Mechanisms of C6-Nbd-PI Integration into Biological Membranes

The integration of this compound into biological membranes is governed by its physicochemical properties, particularly the presence of the NBD moiety and the short acyl chain. These features enable its spontaneous insertion and influence its distribution within the membrane leaflets.

Spontaneous Insertion into Lipid Bilayers

This compound, like other C6-NBD-phospholipid analogs, exhibits spontaneous insertion into the outer leaflet of both model and biological membranes researchgate.net. The relatively short C6 acyl chain, coupled with the NBD fluorophore, increases the water solubility of the lipid analog compared to its natural counterparts nih.gov. This enhanced water solubility facilitates its rapid incorporation from the aqueous medium directly into the outer monolayer of the plasma membrane nih.gov. Once inserted, the NBD group, being fluorescent, allows for the visualization of the lipid's initial distribution and subsequent movements within the membrane nih.gov.

Preferential Partitioning into Membrane Leaflets

The NBD fluorophore's hydrophilic character significantly influences the partitioning of this compound within the lipid bilayer. The NBD moiety can cause the attached acyl chain to loop back towards the membrane-water interface, effectively positioning the fluorophore closer to the polar headgroup region rather than deeply embedded in the hydrophobic core nih.gov. This configuration, particularly for short-chain NBD-lipids like C6-NBD-SM, can lead to preferential partitioning. For instance, C6-NBD-SM has been observed to preferentially partition into Lo-like (liquid-ordered) phases, potentially due to the NBD fluorophore locating near the membrane-water interface, effectively giving it a lysophospholipid-like configuration with a larger effective polar headgroup nih.gov. While specific data for this compound's preferential partitioning into distinct membrane domains is less extensively detailed in the provided search results, the general principle that the NBD moiety and short acyl chain influence its localization and interaction with the membrane interface is applicable. This characteristic enables this compound to serve as a reporter for specific membrane environments or changes in lipid packing.

Elucidation of Lipid Transporter Activities

This compound is extensively utilized to investigate the activity of lipid transporters, particularly flippases, which are crucial for maintaining the asymmetric distribution of lipids across biological membranes.

Studies of Flippase-Mediated Phosphatidylinositol Translocation

ER Phospholipid Flippase Characterization

Studies using this compound and other NBD-PI isomers have provided significant insights into the characterization of endoplasmic reticulum (ER) phospholipid flippases. Research has demonstrated that ER-derived proteoliposomes are capable of flipping NBD-PI cornell.edu. Specifically, the ER phospholipid flippase activity can translocate all four diastereoisomers of NBD-PI at rates comparable to those observed for NBD-phosphatidylcholine (NBD-PC) cornell.edu. This suggests a broad substrate specificity for the ER flippase, indicating that it may not require specific stereochemical recognition of the glycerophospholipid cornell.edu.

The proteinaceous nature of this flippase activity has been confirmed through experiments showing that protease treatment of proteoliposomes significantly reduces NBD-PI flipping, indicating the involvement of ER proteins in the translocation process cornell.educornell.edu. The dithionite (B78146) assay, when applied to ER-derived vesicles, reveals that in flippase-competent proteoliposomes, nearly all NBD-PI becomes susceptible to reduction, implying complete or near-complete transbilayer movement cornell.educornell.edu.

Table 1: Representative Fluorescence Reduction in Dithionite Assay for ER Flippase Activity

Sample TypeExpected NBD-PI DistributionExpected % Fluorescence Reduction (Dithionite)Observed % Fluorescence Reduction cornell.educornell.edu
Liposomes (no flippase)~50% Outer, ~50% Inner~50%~40-45%
Proteoliposomes (with flippase)Initially ~50% Outer, ~50% Inner; then complete equilibration~100%~86-96%
P4-ATPase (e.g., Drs2-Cdc50) Flippase Activity Assessment

This compound and similar NBD-labeled phospholipids (B1166683) are instrumental in assessing the activity of P4-ATPases, a family of lipid flippases that couple ATP hydrolysis to lipid transport nih.govresearchgate.netnih.gov. A prominent example is the yeast Drs2-Cdc50 complex. Drs2-Cdc50 is known to translocate lipids to the cytoplasmic leaflet of membranes, a process essential for maintaining lipid asymmetry and contributing to vesicle formation in the late secretory pathway nih.govresearchgate.netnih.gov.

Studies have shown that the flippase activity of Drs2-Cdc50 is dependent on phosphatidylinositol-4-phosphate (B1241899) (PI4P) and is often regulated by autoinhibitory regions nih.govresearchgate.netnih.gov. Crucially, direct evidence of lipid transport by Drs2-Cdc50 has been obtained through functional reconstitution experiments. Truncated forms of the Drs2-Cdc50 complex, but not the full-length complex, exhibit both ATP-dependent ATPase activity and lipid flipping of fluorescent phosphatidylserine (B164497) (PS) analogs, such as C6-NBD-PS, in the presence of PI4P nih.govresearchgate.netresearchgate.net. While this compound is a phosphatidylinositol analog, the principles of its use are similar, and PI4P is a critical co-factor for Drs2-Cdc50 activity, highlighting the relevance of PI and its derivatives in regulating these transporters nih.govresearchgate.netnih.gov. The ATPase activity of the truncated Drs2-Cdc50 complex is strongly stimulated by PS and PI4P, with fluorescent PS analogs also showing stimulation, albeit to a lesser extent nih.govresearchgate.net.

Table 2: Drs2-Cdc50 ATPase Activity Stimulation by Lipids

Drs2-Cdc50 ComplexLipid PresenceATPase Activity (μmol min⁻¹ mg⁻¹) nih.gov
Full-lengthPS and PI4PNot detectable
TruncatedPS and PI4PStrong stimulation (~1.5)
TruncatedPS (no PI4P)Reduced (~0.78)
TruncatedC6-NBD-PSStimulated (to a lesser extent than PS)

These findings underscore the utility of this compound and similar NBD-labeled lipid probes in dissecting the mechanisms, substrate specificities, and regulatory aspects of ER phospholipid flippases and P4-ATPases like Drs2-Cdc50, providing fundamental insights into membrane lipid asymmetry and transport.

Analysis of Scramblase-Mediated Phosphatidylinositol Transbilayer Movement

Scramblases are a class of membrane proteins that facilitate the rapid, bidirectional, and ATP-independent movement of phospholipids across a membrane bilayer nih.govnih.govnih.gov. Unlike flippases, which are ATP-dependent and move specific lipids to the cytosolic leaflet, or floppases, which are ATP-dependent and move lipids to the extracellular/lumenal leaflet, scramblases function to equilibrate lipid distribution between the two leaflets, thereby dissipating lipid asymmetry nih.govportlandpress.combiorxiv.org. NBD-labeled phospholipids, including this compound, are widely employed as reporters to assess scramblase activity due to their fluorescent properties and ability to be incorporated into liposomes or cellular membranes nih.govnih.gov. While NBD-labeled phospholipids are ubiquitously used, it is important to note that the NBD modification might influence the quantitative outcomes of scramblase assays compared to studies using radiolabeled natural phospholipids nih.govnih.gov.

CLPTM1L-Mediated Scrambling of NBD-PI

Recent research has identified Cleft lip and palate transmembrane protein 1-like protein (CLPTM1L) as a lipid scramblase involved in glycosylphosphatidylinositol (GPI) biosynthesis nih.govbiorxiv.orgresearchgate.net. GPIs are crucial membrane anchors for many eukaryotic cell surface proteins, and their biosynthesis begins on the cytosolic face of the endoplasmic reticulum (ER). The second intermediate in this pathway, glucosaminyl-phosphatidylinositol (GlcN-PI), must be translocated across the ER membrane to the lumenal face for subsequent biosynthetic steps biorxiv.org. CLPTM1L mediates this cytosol-to-lumen translocation of GlcN-PI and phosphatidylinositol (PI) nih.govbiorxiv.org.

Studies using CLPTM1L-reconstituted proteoliposomes have demonstrated its scramblase activity towards various NBD-labeled phospholipids, including acyl-NBD-PI, acyl-NBD-PC (phosphatidylcholine), and N-NBD-PE (phosphatidylethanolamine) researchgate.netbiorxiv.org. The dithionite-based scramblase assay, where NBD-phospholipids in the outer leaflet are bleached by the membrane-impermeant reductant dithionite, showed significant fluorescence loss in the presence of CLPTM1L, indicating rapid transbilayer movement researchgate.netnih.govbiorxiv.org.

Furthermore, experiments utilizing bacterial PI-specific phospholipase C (PI-PLC) have corroborated CLPTM1L's scramblase activity. PI-PLC hydrolyzes PI located in the outer leaflet of liposomes, while PI in the inner leaflet remains protected researchgate.netnih.gov. In CLPTM1L-containing proteoliposomes, the extent of [³H]PI or [³H]GlcN-PI hydrolysis increased significantly compared to protein-free liposomes, confirming that CLPTM1L facilitates the transbilayer movement of these lipids researchgate.netnih.govbiorxiv.org. The scramblase activity of CLPTM1L was also found to be dose-dependent, with increased hydrolysis of GlcN-PI and PI observed at higher protein-to-phospholipid ratios (PPRs) nih.govbiorxiv.org.

Table 1: CLPTM1L-Mediated Scrambling Activity of [³H]PI and [³H]GlcN-PI

Protein to Phospholipid Ratio (PPR) (mg/mmol)Hydrolysis of [³H]GlcN-PI (%)Hydrolysis of [³H]PI (%)
0 (Protein-free liposomes)~50~50
0-7 (Increased PPR)>80>80

Data derived from studies on CLPTM1L-proteoliposomes, showing increased hydrolysis with higher protein concentration, indicative of enhanced scramblase activity nih.govbiorxiv.org.

Research into Transbilayer Lipid Asymmetry and its Maintenance

Biological membranes, particularly the plasma membrane of eukaryotic cells, exhibit a remarkable transbilayer lipid asymmetry, where different lipid classes are unequally distributed between the inner and outer leaflets nih.govbiorxiv.orgportlandpress.comcapes.gov.br. For instance, amine-containing phospholipids like phosphatidylserine (PS) and phosphatidylethanolamine (B1630911) (PE) are typically enriched on the cytoplasmic surface, while choline-containing phospholipids (e.g., phosphatidylcholine) and sphingolipids are more abundant on the outer surface nih.govresearchgate.net. This asymmetric distribution is not a passive phenomenon but an actively maintained non-equilibrium thermodynamic state, crucial for numerous cellular functions, including signal transduction, vesicle fusion, and protein docking portlandpress.combiorxiv.orgportlandpress.comcapes.gov.br.

The maintenance of transbilayer lipid asymmetry is essential for normal membrane function, and its disruption is often associated with cell activation or pathological conditions, such as apoptosis nih.govbiorxiv.orgportlandpress.comscienceopen.com. Cells employ a sophisticated machinery of lipid translocases to generate and maintain this asymmetry nih.govbiorxiv.orgportlandpress.com. These include:

Flippases: ATP-dependent transporters that move specific lipids (e.g., PS) from the outer (exoplasmic/lumenal) leaflet to the inner (cytosolic) leaflet nih.govbiorxiv.orgportlandpress.comscienceopen.com.

Floppases: ATP-dependent transporters, often associated with ABC transporters, that move lipids from the inner leaflet to the outer leaflet nih.govbiorxiv.org.

Scramblases: Bidirectional, ATP-independent transporters that randomize lipid distribution across the bilayer, thereby dissipating asymmetry nih.govportlandpress.combiorxiv.orgscienceopen.com.

C6-NBD-labeled phospholipids, including this compound, C6-NBD-PS, and C6-NBD-PE, have been instrumental in studying the dynamics and stability of this transbilayer asymmetry nih.govbiologists.comuu.nl. By observing the movement of these fluorescent analogs, researchers can infer the activity of various lipid transporters and the mechanisms by which cells maintain or lose their lipid asymmetry. For example, studies on ram sperm cells using C6-NBD-PS and C6-NBD-PE have revealed their rapid transbilayer movement, indicative of aminophospholipid translocase activity biologists.com. The combined action of these specialized proteins and the inherent physical properties of the membrane bilayer collectively ensure the generation and maintenance of transbilayer lipid asymmetry, which is vital for cellular integrity and function nih.gov.

Analysis of Protein Lipid Interactions Mediated by C6 Nbd Pi

Molecular Insights into C6-Nbd-PI Recognition and Specificity

Structural Adaptations of Protein Binding Pockets to Ligand Shape

The binding of this compound and other lipid analogs to proteins often involves dynamic structural adjustments within the protein's binding pocket. This phenomenon, known as induced fit, allows proteins to optimize their interaction with diverse lipid ligands. Molecular dynamics simulations of yeast NPC2 protein, for instance, have revealed that its binding pocket can undergo significant structural adaptations to accommodate the shape of bound ligands, including sterols and phospholipids (B1166683) lipidmaps.org. The pocket is observed to "close around" the bound ligand, indicating a conformational change upon binding lipidmaps.org.

The accommodation of the NBD fluorophore itself within the protein's hydrophobic binding pocket is critical for the observed increase in fluorescence signal. This suggests that the protein's interior provides a low-dielectric environment, which enhances the NBD group's quantum yield by relieving self-quenching that occurs in more aqueous environments lipidmaps.org. This specific interaction underscores how the protein's structural features dictate the fluorescent response of the probe.

Beyond the specific case of this compound, the general principles of protein binding pocket adaptation are well-established. Protein binding pockets are characterized by their unique physicochemical properties, including shape, charge distribution, and hydrophobicity, which are crucial for specific ligand recognition and binding. These pockets can be dynamic, exhibiting flexibility that allows them to mold around incoming ligands, thereby enhancing binding specificity and affinity. The ability of proteins to adapt their binding sites to the diverse shapes and chemical properties of lipid ligands like this compound is fundamental to their roles in lipid metabolism, transport, and signaling.

Cellular Uptake, Intracellular Trafficking, and Metabolic Fate of C6 Nbd Pi

Mechanisms of C6-Nbd-PI Internalization by Cells

The initial entry of this compound into cells is a multifaceted process involving interactions with the plasma membrane and various internalization pathways.

This compound, like other NBD-labeled lipid analogs with short fatty acid chains, is frequently employed to investigate lipid internalization and transbilayer movement across the plasma membrane nih.govnih.govresearchgate.net. These lipid analogs, once incorporated into the outer leaflet of the plasma membrane, can be internalized by cells through endocytic pathways nih.gov. To isolate and study the transbilayer movement (flip-flop) of these lipids, experiments are often conducted at reduced temperatures (e.g., 20°C or below) to inhibit endocytosis nih.gov.

Beyond passive diffusion and endocytosis, active transport mechanisms contribute to the internalization of NBD-labeled lipids. P4-ATPases, a family of lipid flippases, are known to translocate aminophospholipids, such as phosphatidylserine (B164497), to the cytosolic leaflet of membranes biorxiv.orgnih.gov. Notably, some P4-ATPases, initially characterized for their ability to translocate phosphatidylcholine, have also demonstrated the capacity to translocate phosphatidylinositol (PtdIns) biorxiv.org. Furthermore, CLPTM1L, identified as a lipid scramblase, facilitates the ATP-independent transbilayer movement of various phospholipids (B1166683), including phosphatidylinositol, NBD-phosphatidylcholine, and NBD-phosphatidylethanolamine pnas.orgbiorxiv.org. This scramblase activity ensures a rapid equilibration of lipids across the membrane bilayer.

A key characteristic of this compound and similar NBD-labeled lipid analogs with a C6 fatty acid chain is their enhanced water solubility compared to their endogenous, longer-chain phospholipid counterparts nih.govrupress.org. This increased water solubility is a crucial factor that facilitates their incorporation from the extracellular medium into the outer monolayer of the plasma membrane nih.gov.

Despite their greater water solubility, the concentration of these short-chain NBD-lipids within cellular membranes remains significantly higher than their concentration in the aqueous environment rupress.org. The critical micelle concentration (CMC) of this compound has been determined to be approximately 2.3 µM au.dk. This value is roughly double that of C6-NBD-PC, suggesting that the larger inositol (B14025) head group of this compound influences its self-assembly properties and solubility in aqueous solutions au.dk. The difference in CMC values highlights how subtle structural variations in the head group can impact the physical behavior and cellular incorporation of these lipid probes.

Table 1: Critical Micelle Concentrations (CMC) of NBD-Labeled Lipids

CompoundCritical Micelle Concentration (µM)Reference
This compound2.3 au.dk
C6-Nbd-PC~1.15 (half of this compound) au.dk

Subcellular Distribution and Organelle-Specific Trafficking

Following internalization, this compound undergoes dynamic movement within the cell, distributing to various organelles and participating in complex trafficking pathways.

Upon insertion into the plasma membrane of cells, such as Swiss 3T3 cells, this compound has been observed to prominently label intracellular membranes nih.gov. While specific, detailed trafficking routes for this compound can be complex and cell-type dependent, NBD-labeled lipids generally serve as effective tools for tracking lipid trafficking to various subcellular compartments researchgate.net. For instance, NBD-C6-ceramide, another C6-NBD-labeled lipid, is rapidly taken up by cells and concentrates in the Golgi apparatus, where it is metabolized before being transported to the plasma membrane biotium.comnih.govnih.govresearchgate.net. This suggests that this compound may similarly exhibit specific organelle localization patterns, potentially involving the Golgi and other vesicular structures.

The trafficking of host membrane lipids to intracellular bacteria within membrane-bound inclusions, a process involving endocytosis and autophagy, further exemplifies the utility of NBD-labeled lipids in visualizing lipid movement to specific compartments pnas.org. Phosphatidylinositol 3-phosphate (PI3P), a phosphorylated derivative of phosphatidylinositol, is predominantly found at endocytic membranes and plays a crucial role in recruiting proteins involved in protein trafficking, underscoring the importance of phosphatidylinositol and its derivatives in endosomal and vesicular dynamics wikipedia.org.

The analysis of lipid flow and recycling pathways within cells is a complex undertaking that relies heavily on fluorescent lipid probes like this compound. These probes, in conjunction with techniques such as flow cytometry and confocal microscopy, enable researchers to visualize and quantify the dynamic movement of lipids between different cellular compartments nih.govnih.govresearchgate.net.

A common experimental approach to differentiate between internalized and surface-bound NBD-lipids involves the "back-exchange" method using bovine serum albumin (BSA). BSA effectively extracts non-internalized NBD-lipids from the outer leaflet of the plasma membrane, thereby allowing for the selective visualization and quantification of the internalized lipid fraction nih.govnih.govresearchgate.net. Studies using similar short-chain NBD-lipids, such as M-C6-NBD-PC in yeast, have revealed that these lipids are trafficked from intracellular membranes to the vacuolar lumen via a vesicle-mediated, energy-dependent mechanism biologists.com. This indicates that the trafficking of this compound likely involves sophisticated, regulated pathways. Phosphoinositides, a class of lipids that includes phosphatidylinositol and its phosphorylated derivatives, are recognized as key regulators in membrane trafficking and lipid signaling pathways, highlighting the central role of PI in these dynamic cellular processes wikipedia.org.

Enzymatic Transformation and Metabolism of NBD-Labeled Phosphatidylinositol

This compound is not merely a passive tracer but can actively participate in cellular metabolic pathways, undergoing enzymatic transformations that alter its structure and cellular fate.

Research has shown that exogenously supplied this compound can be hydrolyzed by a calcium-dependent phosphatidylinositol-specific phospholipase C (PI-PLC) located at the external cell surface nih.gov. This enzymatic cleavage of this compound results in the formation of fluorescent diacylglycerol (DAG) nih.gov. Further evidence of this metabolic activity comes from experiments using myo-[2-3H]inositol-labeled this compound, which demonstrated the release of [3H]inositol phosphate (B84403) into the incubation medium, confirming the enzymatic breakdown of the inositol head group nih.gov. Interestingly, the rate of this compound hydrolysis was observed to increase significantly with increasing cell density in monolayer cultures of 3T3 cells, suggesting a potential link between lipid metabolism and cell growth regulation nih.gov.

Beyond hydrolysis, NBD-PI can also be synthesized enzymatically within cellular systems. For example, NBD-PI can be generated from CDP-NBD-DAG (a fluorescent analog of CDP-diacylglycerol) through the action of phosphatidylinositol synthase, an enzyme found in various sources, including rat liver homogenate and yeast microsomes unl.pt. This indicates that NBD-PI can serve as both a substrate and a product in lipid metabolic pathways, allowing for the investigation of phosphatidylinositol synthesis and interconversion. It is also important to note that the NBD fluorophore itself is environmentally sensitive, and the degradation of NBD-labeled lipids into water-soluble products can lead to a loss of fluorescence signal, necessitating analytical methods like lipid extraction and thin-layer chromatography to assess the integrity and conversion of the probe nih.govrupress.org.

Table 2: Enzymatic Transformation of this compound

Enzyme/ProcessSubstrateProductLocation/ConditionsReference
PI-specific phospholipase C (PI-PLC)This compoundFluorescent Diacylglycerol (DAG)External cell surface, calcium-dependent nih.gov
PI SynthaseCDP-NBD-DAGNBD-PIRat liver homogenate, yeast microsomes unl.pt

Assessment of Phosphatidylinositol Synthase Activity with this compound Substrates

Phosphatidylinositol synthase (PI synthase) is a key enzyme in lipid metabolism responsible for the biosynthesis of phosphatidylinositol (PI). This enzyme catalyzes the reaction between CDP-diacylglycerol (CDP-DAG) and myo-inositol to form PI and cytidine (B196190) monophosphate (CMP). While this compound itself is a PI analog and not typically a substrate for PI synthase, NBD-labeled precursors are utilized to assess the enzyme's activity.

Specifically, CDP-NBD-diacylglycerol (CDP-NBD-DAG), a fluorescently labeled diacylglycerol precursor, can serve as a substrate for PI synthase. When CDP-NBD-DAG is provided in an assay, PI synthase can synthesize NBD-PI as a product, allowing for the detection and quantification of enzyme activity through the fluorescent tag. Research on mycobacterial PI synthase, for instance, has shown that while the enzyme exhibits strict substrate specificity towards endogenous substrates, the addition of detergents like CHAPS enables the utilization of CDP-NBD-DAG for the synthesis of NBD-PI in a dose-dependent manner. This approach provides a valuable method for studying PI synthase kinetics and identifying modulators of its activity.

Considerations for NBD-Lipid Conversion by Phospholipases

The fluorescent NBD moiety, while advantageous for visualization, can be subject to enzymatic modifications that alter the lipid's structure and localization, thereby affecting experimental interpretations. A frequent modification observed with NBD-lipid analogs is their hydrolysis into lyso-derivatives by phospholipase A2 (PLA2) activities ctdbase.orgnih.gov. This process involves the removal of the fatty acid attached to the sn-2 position of the glycerol (B35011) backbone, leading to the liberation of labeled C6 fatty acids into the surrounding medium nih.gov. The release of these labeled fatty acids can significantly hamper the quantitative analysis of NBD-lipid internalization, as the fluorescent signal may no longer accurately represent the intact NBD-lipid within the cell.

To mitigate these issues and ensure accurate assessment of NBD-lipid dynamics, assays are typically performed in the presence of phospholipase inhibitors nih.gov. Common inhibitors include phenylmethylsulfonyl fluoride (B91410) (PMSF) and O-butyl-α-hydroxy acid (OBAA), which are added to cell suspensions to block the conversion of NBD-lipids by cellular phospholipases nih.gov. For example, in NBD-lipid uptake assays, cells are often pre-incubated with these inhibitors at controlled temperatures (e.g., 20°C) to suppress both endocytosis and enzymatic degradation.

Beyond PLA2, other phospholipase activities can also metabolize NBD-lipids. For instance, NBD-phosphatidic acid can be hydrolyzed to NBD-diacylglycerol. The metabolic conversion of an NBD-lipid can be followed by rapid spontaneous movement of its metabolic products, necessitating critical evaluation of experimental results. Therefore, researchers often perform lipid extraction and thin-layer chromatography (TLC) analysis to verify the integrity of the NBD-lipid probe and identify any metabolic products formed during the experiment nih.gov.

Table 1: Key Metabolic Conversions of NBD-Lipids by Phospholipases

NBD-Lipid SubstrateEnzyme Activity InvolvedProduct FormedImpact on AnalysisMitigation StrategySource
NBD-lipid analogsPhospholipase A2Lyso-derivatives, Labeled C6 fatty acidsHampers quantitative analysis of internalization due to release of labeled fatty acids.Addition of phospholipase inhibitors (e.g., PMSF, OBAA). nih.gov
NBD-phosphatidic acidPhospholipase activityNBD-diacylglycerolConversion followed by rapid spontaneous movement of metabolic products.Critical evaluation of metabolic products via lipid extraction and TLC.
NBD-sphingomyelinPhospholipase activityNBD-ceramideConversion at plasma membrane, followed by rapid spontaneous movement of products.Critical evaluation of metabolic products.

Applications of C6 Nbd Pi in Advanced Cellular and Membrane Biology Studies

Probing Membrane Organization, Lateral Heterogeneity, and Lipid Microdomains

The study of membrane organization, including lateral heterogeneity and lipid microdomains (often referred to as lipid rafts), is crucial for understanding cellular function. Lipid rafts are dynamic, ordered assemblies of lipids and proteins within the plasma membrane, characterized by a tight packing of saturated lipids, cholesterol, and glycosylphosphatidylinositol (GPI)-anchored proteins sigmaaldrich.com.

C6-NBD-phospholipid analogs, including C6-Nbd-PI, are known for their ability to spontaneously insert into the outer leaflets of both model and biological membranes. This characteristic makes them valuable for measuring transbilayer lipid movements caymanchem.com. The fluorescent properties of the NBD group are sensitive to its local environment, with longer fluorescence lifetimes indicating increased membrane order nih.gov. This sensitivity allows this compound to be employed in advanced imaging techniques such as fluorescence lifetime imaging (FLIM) microscopy, providing a means to visualize and characterize lipid domains in living cells and model systems nih.gov. While specific data tables for this compound's direct use in mapping microdomains were not detailed in the provided search results, the general application of NBD-labeled phospholipids (B1166683) for such studies is well-established, leveraging the NBD moiety's environmental sensitivity to report on membrane fluidity and order caymanchem.comnih.govabcam.com.

Investigating Signal Transduction Cascades Involving Phosphoinositides

Phosphoinositides (PIs) are minor lipid constituents of eukaryotic membranes, yet they play pivotal roles as critical signaling molecules, regulating a wide array of cellular processes, including signal transduction caymanchem.com. They function both as precursors to second messengers and through direct interactions with effector proteins, thereby modulating protein localization and activity.

This compound, as a fluorescently labeled phosphatidylinositol, is instrumental in dissecting these complex signaling networks. Permeant forms of phosphoinositide derivatives, such as fluorescent NBD-PIP3, have been successfully delivered into cells to investigate the signaling roles of enzymes like PI 3-kinase and PIP kinases. For instance, studies have demonstrated that phosphatidylinositol 3,4,5-trisphosphate (PIP3) and phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) are key mediators in the insulin-stimulated sodium transport across A6 cell monolayers, with their effects observed upon direct addition of their permeant forms to cells. Furthermore, phosphoinositide-specific phospholipases C (PLCs), which are integral to the PI signal transduction pathway, cleave phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), both of which are crucial for calcium-related signaling and various other cellular functions. The ability of this compound to be incorporated and tracked within these pathways provides a direct visual and quantifiable method to study these dynamic processes.

Research on Glycosylphosphatidylinositol (GPI) Biosynthesis Pathways

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that serve to tether numerous proteins to the cell surface, with their biosynthesis occurring through a multi-step pathway in the endoplasmic reticulum (ER). This pathway begins with phosphatidylinositol (PI) and involves several intermediates.

This compound is a valuable tool in studying the intricacies of GPI biosynthesis. It has been specifically employed as a positive control lipid in investigations of lipid scramblases that facilitate the movement of lipids across membranes during GPI synthesis researchgate.net. Research has shown that this compound (specifically 16:0–6:0 NBD-PI, with palmitic acid at the sn1 position and N-hexanoyl-NBD at the sn2 position) was synthesized and utilized to characterize the scrambling activity of CLPTM1L, an ER membrane protein identified as a lipid scramblase researchgate.net. CLPTM1L plays a critical role in the efficient utilization of glucosaminyl-phosphatidylinositol (GlcN-PI), an intermediate in the GPI biosynthetic pathway, by translocating it from the cytosolic face to the lumenal face of the ER, where subsequent biosynthetic steps occur researchgate.net. The observed scrambling of this compound in proteoliposomes provided direct evidence of CLPTM1L's function in lipid translocation researchgate.net. Defects in this pathway can lead to severe inherited disorders researchgate.net.

Studying Cellular Homeostasis and Lipid Transport Regulation

Maintaining cellular homeostasis and regulating lipid transport are fundamental to cell survival and function. Fluorescently labeled phospholipids like this compound are instrumental in elucidating the mechanisms underlying these processes.

This compound, characterized by its NBD group attached to a short C6 fatty acid chain at the sn-2 position, is particularly useful in lipid uptake assays. Its enhanced water solubility facilitates its incorporation from the extracellular medium into the outer monolayer of the plasma membrane abcam.com. The internalization and transport of these NBD-labeled lipids can be quantitatively monitored, often by extracting residual extracellular analogs with bovine serum albumin (BSA); the remaining intracellular fluorescence indicates lipids that have been successfully redistributed across the plasma membrane abcam.com. This methodology, frequently performed using flow cytometry, allows for the characterization of lipid transporter activities and the assessment of how genetic perturbations impact lipid internalization and transport dynamics in a wide range of mammalian cell lines abcam.com. While the general principle of using short-chain NBD-labeled phospholipids for transport studies is well-established, specific findings on this compound's direct involvement in ABC transporter studies were not detailed in the provided information. However, the broader application of NBD-labeled lipids in understanding cellular lipid distribution and regulatory mechanisms, such as the critical role of lipid transfer proteins in maintaining cholesterol homeostasis at ER-Golgi contact sites, underscores the utility of such probes in lipid transport research.

Advanced Methodological Frameworks Utilizing C6 Nbd Pi

Quantitative Fluorescence Microscopy Techniques

Fluorescence microscopy techniques offer high spatial resolution, enabling the visualization and analysis of C6-Nbd-PI distribution and dynamics within individual cells and reconstituted membrane systems.

Confocal microscopy is widely employed to determine the intracellular localization of fluorescently labeled lipids like this compound. By capturing optical sections, confocal microscopy allows for the three-dimensional mapping of the probe within cellular compartments. For instance, C6-NBD-Ceramide, a related C6-NBD lipid, has been extensively used as a selective stain for the Golgi apparatus in both live and fixed cells, revealing prominent labeling of this organelle and weaker labeling of other intracellular membranes nih.govcenmed.com. Studies utilizing C6-NBD-phosphatidylcholine (C6-NBD-PC) have shown its intracellular distribution in human breast carcinoma cells, with similar patterns of localization observed in tumor cells, alongside significant uptake in normal cells fishersci.be. This demonstrates the utility of C6-NBD lipids in studying lipid trafficking pathways and organelle morphology.

Super-resolution imaging techniques, such as STED or PALM/STORM, can further enhance the spatial resolution beyond the diffraction limit, providing more detailed insights into the nanoscale organization and localization of this compound within membrane microdomains or in proximity to specific proteins. While direct examples for this compound with super-resolution were not explicitly found, the principle applies to NBD-labeled lipids for resolving finer structural details in membrane organization.

Fluorescence Recovery After Photobleaching (FRAP) is a powerful technique to quantify the lateral diffusion and mobility of fluorescent molecules, including this compound, within membranes. In a FRAP experiment, a high-intensity laser pulse irreversibly photobleaches the fluorophores in a defined region of interest (ROI) wikipedia.org. The subsequent recovery of fluorescence in the bleached area, due to the diffusion of unbleached molecules from the surrounding regions, is then monitored over time. The rate and extent of this recovery provide crucial information about the diffusion coefficient and the mobile fraction of the labeled lipid.

Studies using C6-NBD-PC, a close analogue, have demonstrated its application in FRAP to analyze lipid mobility in various membrane contexts. For example, the lateral mobility of NBD-PC in cell membranes has been shown to be influenced by extracellular matrix proteins and cholesterol.

Table 1: Representative Lateral Mobility Data for NBD-PC in Cell Membranes (FRAP Analysis)

Cell TypeSubstrateMobile Fraction (%)Diffusion Coefficient (µm²/s)Source
L27 CellsFibronectin (FN)46.55 ± 15.5Not specified (mobility reported)
L27 CellsLaminin (LN)77.00 ± 9.54Not specified (mobility reported)

Note: Data for this compound specifically in FRAP were not found, but C6-NBD-PC serves as a direct mechanistic analogue.

This data illustrates how FRAP with NBD-labeled lipids can reveal differences in lipid dynamics based on cellular environment and membrane composition, indicating that this compound would similarly be effective in elucidating the diffusion behavior of phosphatidylinositol within complex biological membranes.

Flow Cytometry-Based Assays for Lipid Uptake and Transport Dynamics

Flow cytometry offers a high-throughput, quantitative method to assess the uptake and transbilayer transport dynamics of NBD-labeled lipids in large cell populations. This approach is particularly useful for characterizing lipid transporter activities and investigating the impact of genetic manipulations on lipid internalization fishersci.ca.

In a typical flow cytometry-based lipid uptake assay, mammalian cells are incubated with NBD-labeled lipids, such as this compound. After a defined incubation period, non-internalized lipids remaining on the outer leaflet of the plasma membrane are quenched by adding a membrane-impermeant reducing agent like sodium dithionite (B78146) fishersci.ca. The remaining intracellular fluorescence, representing the internalized lipid, is then measured by flow cytometry. This allows for the quantification of lipid internalization and the study of lipid transport kinetics across the plasma membrane fishersci.ca.

For instance, NBD-labeled PC (a related short-chain NBD lipid) has been used to assess cellular lipid uptake under stress conditions, where non-internalized lipids were quenched with sodium dithionite prior to detection of total internal fluorescence via flow cytometry. Similarly, C6-NBD-SM (sphingomyelin) uptake has been measured in yeast cells expressing Dnf1 mutants, where increased cellular fluorescence after back-extraction of exofacial lipids indicated substrate transport.

Table 2: Principles of Flow Cytometry-Based Lipid Uptake Assay

StepDescriptionPurpose
1. IncubationCells are incubated with this compound (or other NBD-lipid).Allows lipid incorporation into the plasma membrane.
2. QuenchingMembrane-impermeant dithionite is added.Quenches fluorescence of NBD-lipids in the outer leaflet, distinguishing internalized lipids.
3. MeasurementCellular fluorescence is measured by flow cytometry.Quantifies internalized lipid, reflecting uptake and transport activity.

Spectroscopic Approaches for Membrane Biophysics

Spectroscopic techniques provide ensemble-averaged information about the physical properties and interactions of this compound within membranes, offering insights into membrane biophysics at a molecular level.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor fluorophore when they are in close proximity (typically 1-10 nm) and their emission and excitation spectra overlap. This compound, with its NBD fluorophore, can serve as an effective FRET acceptor (or donor, depending on the FRET pair) to study the lateral distribution of lipids within membranes and to determine the proximity of lipids to membrane proteins.

By incorporating this compound into model membranes alongside a suitable FRET donor (e.g., 1,6-diphenylhexatriene (DPH)), researchers can investigate lipid domain formation or the preferential association of specific lipids with membrane proteins. Quantitative analysis of FRET data, often complemented by molecular dynamics (MD) simulations, can provide detailed information on transverse probe localization, relative probe orientation, and membrane surface area, improving the accuracy of model fitting to experimental data wikipedia.org. For instance, studies using DPH as a donor and C6-NBD-PC as an acceptor in fluid lipid bilayers have shown that C6-NBD-PC does not aggregate at concentrations up to 2.5 mol%, suggesting a uniform lateral distribution.

Fluorescence quenching assays, particularly those utilizing dithionite reduction, are critical for probing the transbilayer accessibility and movement (flip-flop) of fluorescent lipids like this compound. Sodium dithionite (Na2S2O4) is a membrane-impermeant reducing agent that rapidly quenches the fluorescence of NBD by chemically reducing the fluorophore to a non-fluorescent product.

When this compound is incorporated into a membrane, dithionite added to the external solution will only quench the NBD fluorophores located in the outer leaflet of the bilayer. If the membrane contains active lipid translocases (flippases or floppases), this compound molecules can move between the inner and outer leaflets, becoming accessible to the external dithionite over time. By monitoring the decrease in fluorescence intensity over time, researchers can determine the rate and extent of lipid translocation.

Table 3: Dithionite Quenching Assay for Transbilayer Lipid Accessibility

ObservationInterpretation
Rapid ~50% fluorescence decrease, then stable.Lipid symmetrically distributed, dithionite only quenches outer leaflet. Membrane impermeable to dithionite.
Continuous fluorescence decrease towards 100% quenching.Lipid translocates (flips/flops) to the outer leaflet, becoming accessible to dithionite. Indicates flippase activity.
Residual fluorescence after dithionite.Portion of lipid transferred to the cytoplasmic leaflet and protected from quenching.

This method has been used with C6-NBD-PC, C6-NBD-PS, and C6-NBD-SM to study transbilayer phospholipid asymmetry and protein-mediated lipid transport in various cell types and membrane vesicles. For example, studies have shown that in proteoliposomes containing flippase activity, NBD-PI molecules originally in the inner leaflet can flip out to the outer leaflet, becoming accessible to dithionite.

Critical Considerations and Limitations of C6 Nbd Pi As a Research Tool

Potential Deviations of NBD-Labeled Lipids from Native Phospholipid Behavior

The most significant concern when using NBD-labeled lipids like C6-Nbd-PI is how well they mimic their native counterparts. The NBD group is relatively large and polar, and its attachment to a lipid can dramatically alter the lipid's behavior within the membrane nih.govannualreviews.orgresearchgate.netnih.govresearchgate.net.

A key deviation observed with acyl-chain labeled NBD lipids, including those with short acyl chains like C6-NBD, is the phenomenon of "looping up." Instead of remaining deeply buried within the hydrophobic core of the lipid bilayer as a native acyl chain would, the NBD fluorophore tends to orient towards the lipid-water interface, residing in the more polar region of the membrane, especially in fluid phase membranes nih.govrsc.orgccmb.res.inccmb.res.in. This altered localization can affect the lipid's packing preferences, its partitioning between different membrane domains, and its interactions with other membrane components, such as proteins nih.govannualreviews.orgresearchgate.netnih.govrsc.orgccmb.res.in.

Influence of the NBD Fluorophore on Lipid Dynamics and Interactions

The presence of the NBD fluorophore can exert a considerable influence on the dynamics and interactions of the labeled lipid within a membrane.

Lateral Diffusion : Studies have indicated that NBD-labeled sterols, for instance, can exhibit slowed-down lateral diffusion compared to their native counterparts, suggesting that the NBD group and its interactions with surrounding lipids can impede free movement within the bilayer nih.gov.

Membrane Packing and Local Ordering : The NBD group's size and polarity can perturb the local packing of lipid acyl chains and alter the ordering effect that the native lipid might have on the membrane nih.govccmb.res.in. While some NBD-labeled lipids can still increase the order of surrounding phospholipids (B1166683), this effect might be less pronounced than that of native lipids nih.gov.

Environmental Sensitivity : The fluorescence properties of NBD are highly sensitive to the polarity of its microenvironment researchgate.netrsc.orgccmb.res.inmdpi.comscirp.orgumich.edu. This sensitivity, while useful for probing membrane environment, means that changes in fluorescence intensity or lifetime might reflect alterations in the local polarity around the NBD group rather than solely changes in lipid concentration or distribution. The NBD group itself is generally considered neutral at physiological pH ccmb.res.in.

Methodological Caveats in the Interpretation of Quantitative NBD-Lipid Assay Data

Quantitative assays utilizing NBD-labeled lipids are subject to several methodological caveats that can complicate the accurate interpretation of results.

Self-Quenching : NBD-labeled lipids are prone to self-quenching, a phenomenon where the fluorescence intensity is reduced at higher concentrations due to interactions between fluorophore molecules nih.govmdpi.comthermofisher.comthermofisher.comcore.ac.ukresearchgate.netmdpi.com. This means that the observed fluorescence signal may not be linearly proportional to the probe concentration, especially at higher concentrations, making quantitative analysis challenging mdpi.comcore.ac.uk.

Photobleaching : NBD fluorophores are susceptible to photobleaching, the irreversible destruction of the fluorophore upon prolonged exposure to light ccmb.res.inmdpi.comcore.ac.uk. This can lead to a decrease in fluorescence signal over the course of an experiment, particularly during long-term imaging or repeated measurements, thus affecting the reliability of quantitative data mdpi.com. The rate of photobleaching can also vary depending on the local cellular environment mdpi.com.

Metabolic Conversion : A significant consideration is the potential for NBD-labeled lipids to be metabolized by cellular enzymes. For example, this compound can be hydrolyzed by a calcium-dependent phosphatidylinositol-specific phospholipase C (PI-PLC) at the external cell surface, yielding fluorescent diacylglycerol (DAG) researchgate.net. This metabolic conversion means that the observed fluorescence might originate from a metabolite rather than the original this compound probe, confounding studies aimed at tracking the specific lipid annualreviews.orgnih.govresearchgate.net.

Non-Specific Interactions and Extraction : Short-chain NBD-lipids, being more water-soluble than their native counterparts, can exhibit non-specific binding or be extracted by extracellular components such as bovine serum albumin (BSA), which is often used in assays to remove untranslocated lipids nih.govpnas.org. This can lead to an underestimation of internalized or translocated lipid fractions.

Q & A

Q. What are the established protocols for synthesizing and characterizing C6-Nbd-PI in lipid metabolism studies?

Methodological Answer:

  • Synthesis typically involves coupling 6-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophores to phosphatidylinositol (PI) via acyl chain modifications. Purification steps, such as thin-layer chromatography (TLC) or HPLC, ensure structural integrity .
  • Characterization should include mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) to verify acyl chain positioning. Fluorescence spectroscopy validates the probe’s excitation/emission profiles .

Q. How can researchers detect and quantify this compound in cellular systems with minimal interference?

Methodological Answer:

  • Use fluorescence microscopy with appropriate filters (ex: 460–490 nm excitation, 520–550 nm emission) to track this compound localization. Confocal microscopy reduces background noise in lipid-rich environments .
  • Quantification via fluorescence-activated cell sorting (FACS) or plate readers requires calibration curves with known concentrations of this compound. Normalize data to total protein content or cell count to account for variability .

Q. What are the best practices for storing and handling this compound to maintain stability?

Methodological Answer:

  • Store lyophilized this compound at –80°C in argon-flushed vials to prevent oxidation. Reconstitute in chloroform:methanol (2:1 v/v) for long-term stability.
  • Avoid repeated freeze-thaw cycles; aliquot working solutions in amber vials to minimize photobleaching .

Advanced Research Questions

Q. How should researchers design experiments using this compound to study lipid-protein interactions in dynamic cellular processes?

Methodological Answer:

  • Apply the PICO framework (Population: target cells; Intervention: this compound treatment; Comparison: unlabeled PI controls; Outcome: binding affinity/kinetics) to structure hypotheses .
  • Use fluorescence resonance energy transfer (FRET) paired with Förster distance calculations to assess proximity between this compound and GFP-tagged proteins. Include quenchers like brominated lipids to validate specificity .

Q. How can contradictory fluorescence intensity data for this compound across studies be resolved?

Methodological Answer:

  • Conduct a sensitivity analysis to identify variables (e.g., pH, membrane curvature) affecting NBD fluorescence. For example, NBD’s quantum yield decreases in aqueous environments, so discrepancies may arise from improper subcellular localization .
  • Cross-validate findings with orthogonal methods (e.g., radiolabeled PI tracers or lipidomics) to confirm trends .

Q. What strategies improve reproducibility in this compound-based assays across laboratories?

Methodological Answer:

  • Adhere to FAIR data principles : Document experimental conditions (e.g., temperature, solvent composition) in machine-readable metadata. Share raw fluorescence datasets via repositories like Zenodo or Figshare .
  • Use internal controls (e.g., inert fluorescent dyes) to normalize inter-experimental variability. Publish detailed protocols with step-by-step troubleshooting guides .

Q. Which statistical methods are most appropriate for analyzing time-resolved this compound trafficking data?

Methodological Answer:

  • Employ time-series clustering to group lipid trafficking patterns. Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • For single-molecule tracking, apply Bayesian inference models to account for photobleaching artifacts and low signal-to-noise ratios .

Methodological Frameworks and Pitfalls

  • PICO and FINER Criteria : Use these frameworks to refine hypotheses (e.g., ensuring questions are Feasible, Novel, and Relevant) and avoid overly broad/narrow scopes .
  • Common Pitfalls :
    • Overlooking solvent effects on this compound membrane incorporation.
    • Failing to control for autofluorescence in cellular models (e.g., red blood cells).
    • Misinterpreting fluorescence recovery after photobleaching (FRAP) data due to probe diffusion vs. active transport .

Data Presentation Guidelines

ParameterRecommended PracticeEvidence Source
Fluorescence QuantificationNormalize to cell count, not area.
Statistical ReportingReport effect sizes with 95% confidence intervals.
ReproducibilityPublish raw data and analysis code.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.